molecular formula C14H18N2O3 B7501496 3-[(2-Methoxy-5-methylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione

3-[(2-Methoxy-5-methylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione

Cat. No. B7501496
M. Wt: 262.30 g/mol
InChI Key: OQIXDFMPXAAPFP-UHFFFAOYSA-N
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Description

3-[(2-Methoxy-5-methylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione, also known as MMPI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MMPI is a synthetic derivative of thalidomide, which is a well-known drug used to treat a variety of medical conditions, including leprosy and multiple myeloma.

Scientific Research Applications

3-[(2-Methoxy-5-methylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione has been extensively studied for its potential therapeutic applications in various medical conditions, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that this compound has anti-inflammatory, anti-tumor, and immunomodulatory properties, making it a promising candidate for the treatment of these diseases.

Mechanism of Action

The exact mechanism of action of 3-[(2-Methoxy-5-methylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione is not fully understood. However, it is believed that this compound exerts its effects by inhibiting the activity of certain enzymes, such as TNF-α and NF-κB, which are involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
Studies have shown that this compound has a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and to reduce the expression of adhesion molecules, such as ICAM-1 and VCAM-1, which are involved in the recruitment of immune cells to sites of inflammation. This compound has also been shown to inhibit the proliferation of cancer cells and to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[(2-Methoxy-5-methylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione in lab experiments is its high potency and selectivity. This compound has been shown to be effective at low concentrations, making it a cost-effective option for researchers. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can cause cytotoxicity in certain cell lines at high concentrations, which may limit its use in certain experimental settings.

Future Directions

There are several areas of future research that could be explored with 3-[(2-Methoxy-5-methylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione. One potential area of research is the development of this compound-based therapies for the treatment of cancer and inflammation. Another area of research is the investigation of the potential neuroprotective effects of this compound in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations of its use.
Conclusion:
In conclusion, this compound is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis method of this compound involves the reaction of 2-methoxy-5-methylbenzaldehyde with methylamine to form the corresponding imine, which is then reduced with sodium borohydride to give the desired product. This compound has been extensively studied for its potential therapeutic applications in various medical conditions, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that this compound has anti-inflammatory, anti-tumor, and immunomodulatory properties, making it a promising candidate for the treatment of these diseases. However, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations of its use.

Synthesis Methods

The synthesis of 3-[(2-Methoxy-5-methylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione involves the reaction of 2-methoxy-5-methylbenzaldehyde with methylamine to form the corresponding imine, which is then reduced with sodium borohydride to give the desired product. The reaction scheme is shown below:

properties

IUPAC Name

3-[(2-methoxy-5-methylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-9-5-6-11(19-4)10(7-9)8-16-12(17)14(2,3)15-13(16)18/h5-7H,8H2,1-4H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQIXDFMPXAAPFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)CN2C(=O)C(NC2=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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